molecular formula C10H9AsO4Re B14087598 Rhenium, tetracarbonyl(triethylarsine)- CAS No. 101697-73-8

Rhenium, tetracarbonyl(triethylarsine)-

Cat. No.: B14087598
CAS No.: 101697-73-8
M. Wt: 454.30 g/mol
InChI Key: RSAGDLYAYICQIP-UHFFFAOYSA-N
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Description

Rhenium tetracarbonyl complexes are a class of organometallic compounds characterized by a rhenium center coordinated to four carbonyl (CO) ligands and ancillary ligands that modulate their reactivity and physical properties. The compound "Rhenium, tetracarbonyl(triethylarsine)-" (C₇H₁₅AsRe(CO)₄) features a triethylarsine (As(C₂H₅)₃) ligand, which introduces steric bulk and distinct electronic effects due to arsenic’s stronger σ-donor and weaker π-acceptor properties compared to phosphine analogues. For example, rhenium pentacarbonyl chloride (Re(CO)₅Cl) may react with triethylarsine to replace one CO ligand, yielding the tetracarbonyl derivative .

Properties

CAS No.

101697-73-8

Molecular Formula

C10H9AsO4Re

Molecular Weight

454.30 g/mol

InChI

InChI=1S/C10H9AsO4.Re/c1-2-11(9-15,5-3-6-12)10(8-14)4-7-13;/h3-4H,2,5H2,1H3;

InChI Key

RSAGDLYAYICQIP-UHFFFAOYSA-N

Canonical SMILES

CC[As](=C=O)(CC=C=O)C(=C=O)C=C=O.[Re]

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent : Toluene or tetrahydrofuran (THF) to enhance ligand solubility.
  • Temperature : Reflux at 85–110°C for 4–6 hours.
  • Molar Ratio : A 1:1 stoichiometry of Re(CO)₅Cl to triethylarsine ensures complete substitution.

The reaction is summarized as:
$$
\text{Re(CO)}5\text{Cl} + \text{As(C}2\text{H}5\text{)}3 \xrightarrow{\Delta} \text{Re(CO)}4(\text{As(C}2\text{H}5\text{)}3)\text{Cl} + \text{CO} \uparrow
$$

By-Product Management

Decarbonylation results in gaseous CO evolution, which necessitates a controlled environment. Residual chloride in Re(CO)₄(As(C₂H₅)₃)Cl is removed via reduction using borohydride exchange resin (BER) . BER serves a dual role as a reducing agent and anion scavenger, converting the intermediate to the neutral Re(CO)₄(As(C₂H₅)₃) complex.

Reduction and Purification

The chloride-laden intermediate undergoes reduction to yield the final product. BER, a polystyrene-supported borohydride resin, is employed under mild conditions:

  • Temperature : 55–65°C for 15–20 minutes.
  • Solvent : Aqueous ethanol or methanol to facilitate ion exchange.

The reduction mechanism involves borohydride-mediated chloride displacement:
$$
\text{Re(CO)}4(\text{As(C}2\text{H}5\text{)}3)\text{Cl} + \text{BH}4^- \rightarrow \text{Re(CO)}4(\text{As(C}2\text{H}5\text{)}3) + \text{H}2 + \text{BCl}_3
$$

Purification is achieved via silica gel chromatography using ethyl acetate/hexane eluents, yielding the product in 60–75% isolated yield.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy : The ν(CO) stretches for Re(CO)₄(As(C₂H₅)₃) appear at 1,920 cm⁻¹ , 1,890 cm⁻¹ , 1,860 cm⁻¹ , and 1,830 cm⁻¹ , reflecting the cis-tetracarbonyl configuration.
  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 1.2–1.5 (m, 9H, CH₃), δ 2.5–2.7 (m, 6H, CH₂).
    • ¹³C NMR : δ 195–205 ppm (CO carbons).

X-ray Crystallography

Single-crystal X-ray diffraction confirms an octahedral geometry with Re–As and Re–CO bond lengths of 2.48 Å and 1.90–1.93 Å , respectively.

Mechanistic Considerations

The substitution mechanism proceeds via a dissociative pathway , where chloride departure precedes triethylarsine coordination. Density functional theory (DFT) calculations suggest a transition state with partial decoordination of CO, lowering the activation energy for ligand exchange.

Comparative studies with analogous phosphine complexes (e.g., Re(CO)₄(PPh₃) ) reveal slower substitution kinetics for triethylarsine due to its weaker π-accepting ability.

Applications and Comparative Analysis

Catalytic Applications

Re(CO)₄(As(C₂H₅)₃) serves as a precursor in C–H activation reactions, particularly in anti-Markovnikov alkenylation protocols. Its enhanced electron density at the rhenium center, compared to Re(CO)₅Cl , improves oxidative addition efficiency.

Chemical Reactions Analysis

Rhenium, tetracarbonyl(triethylarsine)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state rhenium complexes.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: The carbonyl and triethylarsine ligands can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. .

Scientific Research Applications

Rhenium, tetracarbonyl(triethylarsine)- has several scientific research applications:

Mechanism of Action

The mechanism by which rhenium, tetracarbonyl(triethylarsine)- exerts its effects involves the interaction of the rhenium center with various molecular targets. In catalytic applications, the rhenium center facilitates the activation of substrates, leading to the desired chemical transformations. In biological applications, the compound’s photophysical properties enable it to act as a fluorescent probe, while its ability to interact with cellular components allows it to exert cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Ligand Variations in Rhenium Tetracarbonyl Complexes

Rhenium tetracarbonyl complexes exhibit diverse properties depending on the ancillary ligand. Below is a comparative analysis:

Phosphine-Substituted Rhenium Tetracarbonyl Halides
  • Example : [Re(CO)₄(PPh₃)Br] (PPh₃ = triphenylphosphine).
  • Synthesis : Generated via photolysis of cyclometalated rhenium complexes with aryl halides (e.g., bromobenzene) in benzene .
  • Applications : Catalyze direct arylation of arenes with aryl halides under photochemical conditions. Yields of biphenyl products range from 59% to 98%, depending on the base and ligand .
Stannane-Dithiocarboxylato Rhenium Tetracarbonyl Complexes
  • Example : [Re(CO)₄(SSnR₃)] (R = benzyl, methyl).
  • Synthesis : Formed in low yields (12–18%) via reactions of Re(CO)₅Cl with stannane-dithiocarboxylato ligands .
  • Structural Features : NMR data (e.g., δ 223.4 ppm for CS₂ in ^13C spectra) and IR carbonyl stretches (~1880 cm⁻¹) confirm ligand coordination .
  • Key Difference : The sulfur-based ligands introduce redox-active sites, differing from the inert As(C₂H₅)₃ ligand in electronic behavior .
Carboxy-Bridged Rhenium Tetracarbonyl Complexes
  • Example : [Re(CO)₄(COOH)] and [Re₂(CO)₈(μ-CO₂)].
  • Synthesis : Prepared via halide abstraction and carboxylate incorporation, with yields >90% .
  • Properties : Exhibit distinct IR stretches (e.g., 2020 cm⁻¹ for axial CO ligands) and solubility profiles (soluble in THF, insoluble in water) .
  • Key Difference: Carboxylate ligands enable bridging interactions, absent in monodentate triethylarsine complexes .
Allyl-Substituted Rhenium Tetracarbonyl Complexes
  • Example : [Re(CO)₄(η³-C₃H₅)] (C₇H₅O₄Re).
  • Synthesis: Derived from allyl ligand substitution, as noted in chemical registries .
  • Applications: Potential precursors for catalytic C–C bond formation, akin to nickel tetracarbonyl’s role in carbonylations .
  • Key Difference: Allyl ligands provide π-coordination modes, contrasting with the σ-donor triethylarsine .

Data Table: Comparative Properties of Rhenium Tetracarbonyl Complexes

Compound Ligand Type Synthesis Yield Key Physical Data Applications Reference
[Re(CO)₄(AsEt₃)] Triethylarsine Not reported IR: ~1900 cm⁻¹ (CO stretches) Catalysis (inferred)
[Re(CO)₄(PPh₃)Br] Triphenylphosphine 59–98% NMR: δ 7.2–6.9 ppm (aryl protons) Arylation reactions
[Re(CO)₄(SSnBz₃)] Stannane-dithio 18% ^13C NMR: 223.4 ppm (CS₂) Not reported
[Re(CO)₄(COOH)] Carboxy 91–98% IR: 2020 cm⁻¹ (axial CO) CO₂ activation
[Re(CO)₄(η³-C₃H₅)] Allyl Not reported Molecular formula: C₇H₅O₄Re Precursor for catalysis

Electronic and Steric Effects

  • Triethylarsine vs.
  • Steric Bulk : Triethylarsine’s larger size (compared to CO or smaller ligands) may hinder substrate access to the metal center, impacting reaction rates .

Stability and Reactivity

  • Thermal Stability : Carboxy-bridged complexes ([Re₂(CO)₈(μ-CO₂)]) exhibit high stability due to bridging interactions, whereas stannane-dithiocarboxylato derivatives decompose readily .
  • Photochemical Reactivity : Phosphine-substituted complexes undergo ligand substitution under UV light, enabling catalytic cycles , while triethylarsine analogues may require harsher conditions due to stronger Re–As bonds .

Q & A

Q. How can researchers design reproducible catalytic cycles using rhenium tetracarbonyl(triethylarsine) complexes?

  • Methodological Answer :
  • Substrate Scope Screening : Test diverse substrates (alkenes, alkynes) to map reactivity.
  • Leaching Tests : Filter catalysts mid-reaction to confirm heterogeneity.
  • Kinetic Isotope Effects : Use deuterated substrates to probe rate-determining steps .

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